molecular formula C18H23NO B13082827 N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine

N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine

Cat. No.: B13082827
M. Wt: 269.4 g/mol
InChI Key: GJFDBPPJJPSIDG-ZPHPHTNESA-N
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Description

N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine is a compound that features an adamantane core, a phenylethylidene moiety, and a hydroxylamine functional group Adamantane derivatives are known for their unique structural properties, which contribute to their stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine typically involves the reaction of adamantanecarboxylic acid with enamides. The carboxylic acid derivative acts as an alkylating agent in this reaction . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like copper (II) acetate . The reaction is carried out at room temperature for 24 hours to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The adamantane core can undergo substitution reactions, particularly at the bridgehead positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Substitution reactions often require the use of halogenating agents and catalysts like palladium .

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted adamantane derivatives. These products are of interest due to their potential biological activities and applications in material science.

Scientific Research Applications

N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The adamantane core provides stability and enhances the compound’s ability to interact with biological molecules. The hydroxylamine group can form hydrogen bonds and participate in redox reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-adamantyl)-2-chloroacetamide
  • N-(1-adamantyl)-2-iodoacetamide
  • N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide

Uniqueness

N-[2-(adamantan-1-yl)-1-phenylethylidene]hydroxylamine is unique due to its combination of an adamantane core and a hydroxylamine functional group. This combination imparts both stability and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

(NZ)-N-[2-(1-adamantyl)-1-phenylethylidene]hydroxylamine

InChI

InChI=1S/C18H23NO/c20-19-17(16-4-2-1-3-5-16)12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15,20H,6-12H2/b19-17-

InChI Key

GJFDBPPJJPSIDG-ZPHPHTNESA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C/C(=N/O)/C4=CC=CC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=NO)C4=CC=CC=C4

Origin of Product

United States

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